Cas no 1805704-25-9 (1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one)

1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one
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- インチ: 1S/C10H7BrF4OS/c1-5(16)9(11)8-6(12)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3
- InChIKey: HXBAWNJZMHLWMP-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C(=CC=CC=1SC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 42.4
1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013014016-250mg |
1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one |
1805704-25-9 | 97% | 250mg |
480.00 USD | 2021-06-25 | |
Alichem | A013014016-1g |
1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one |
1805704-25-9 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
Alichem | A013014016-500mg |
1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one |
1805704-25-9 | 97% | 500mg |
782.40 USD | 2021-06-25 |
1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one 関連文献
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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9. Book reviews
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-oneに関する追加情報
1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one: A Comprehensive Overview
1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one, also known by its CAS registry number CAS No. 1805704-25-9, is a complex organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine-substituted aromatic ring, and a trifluoromethylthio group. The combination of these functional groups makes it a versatile molecule with potential uses in pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of this compound involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired product. Recent studies have highlighted the importance of optimizing synthetic pathways to enhance yield and reduce environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity. Such advancements underscore the ongoing efforts to improve the efficiency of chemical manufacturing processes.
One of the most notable applications of 1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is in the field of medicinal chemistry. Its structure provides a scaffold for the development of bioactive compounds, particularly in the design of kinase inhibitors and other therapeutic agents. Recent research has demonstrated that this compound exhibits promising activity against certain enzymes involved in cancer progression, making it a valuable lead compound for drug discovery.
In addition to its medicinal applications, this compound has shown potential in agrochemicals, where it can serve as an intermediate in the synthesis of pesticides and herbicides. The trifluoromethylthio group, in particular, contributes to the stability and bioavailability of such compounds, making them more effective in agricultural settings. Furthermore, its ability to undergo various substitution reactions makes it a valuable building block for constructing more complex molecules.
The structural complexity of CAS No. 1805704-25-9 also lends itself to applications in materials science. For example, it can be used as a precursor for the synthesis of advanced polymers or as a component in organic electronics. Recent studies have explored its role in creating self-healing materials and stimuli-responsive systems, highlighting its versatility across different disciplines.
From an environmental standpoint, understanding the fate and transport of this compound is crucial for assessing its potential impact on ecosystems. Research has shown that while it exhibits moderate persistence in certain environments, its degradation pathways can be influenced by factors such as pH and microbial activity. This knowledge is essential for developing strategies to minimize environmental contamination during industrial processes.
In conclusion, 1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is a multifaceted compound with wide-ranging applications across various fields. Its unique structure and reactivity make it an invaluable tool for chemists and researchers seeking innovative solutions to complex problems. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to play an even greater role in advancing scientific and technological advancements.
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